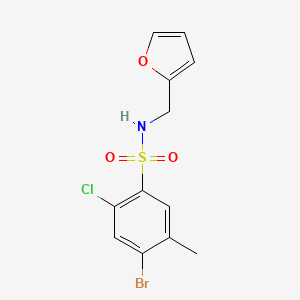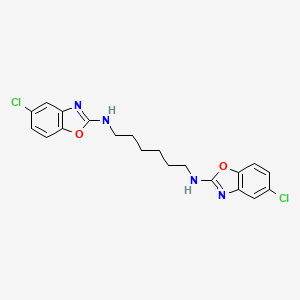![molecular formula C17H13N3S B13374866 N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine](/img/structure/B13374866.png)
N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction is carried out in a solvent mixture of DMF, t-BuOH, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
作用机制
The mechanism of action of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.
相似化合物的比较
Similar Compounds
Some compounds similar to N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine include:
- Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives
- 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is unique due to its specific structural features, which confer distinct biological activities
属性
分子式 |
C17H13N3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N3S/c1-11-5-4-6-12(9-11)20-17-16-15(18-10-19-17)13-7-2-3-8-14(13)21-16/h2-10H,1H3,(H,18,19,20) |
InChI 键 |
LPPJGAAOZPRRNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2SC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)
![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)

![2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)

![5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374849.png)
![1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate](/img/structure/B13374858.png)
![2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374862.png)
